molecular formula C18H15NO4 B4936904 2,5-Dihydro-1,2-diphenyl-4-hydroxy-5-oxo-1H-pyrrole-3-acetic acid CAS No. 148930-27-2

2,5-Dihydro-1,2-diphenyl-4-hydroxy-5-oxo-1H-pyrrole-3-acetic acid

Cat. No.: B4936904
CAS No.: 148930-27-2
M. Wt: 309.3 g/mol
InChI Key: CPQWYQYYKHMQNJ-UHFFFAOYSA-N
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Description

2,5-Dihydro-1,2-diphenyl-4-hydroxy-5-oxo-1H-pyrrole-3-acetic acid is a pyrrole-derived heterocyclic compound featuring a diketone moiety, hydroxyl group, and acetic acid side chain. The compound’s two phenyl substituents at positions 1 and 2, combined with its hydroxy-oxo functionality, suggest applications in drug design, particularly in modulating solubility and receptor binding .

Properties

IUPAC Name

2-(4-hydroxy-5-oxo-1,2-diphenyl-2H-pyrrol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c20-15(21)11-14-16(12-7-3-1-4-8-12)19(18(23)17(14)22)13-9-5-2-6-10-13/h1-10,16,22H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQWYQYYKHMQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=CC=C3)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80933509
Record name (4-Hydroxy-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148930-27-2
Record name 1H-Pyrrole-3-acetic acid, 2,5-dihydro-1,2-diphenyl-4-hydroxy-5-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148930272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Hydroxy-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydro-1,2-diphenyl-4-hydroxy-5-oxo-1H-pyrrole-3-acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . Another approach involves the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydro-1,2-diphenyl-4-hydroxy-5-oxo-1H-pyrrole-3-acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl rings and the pyrrole nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,5-Dihydro-1,2-diphenyl-4-hydroxy-5-oxo-1H-pyrrole-3-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dihydro-1,2-diphenyl-4-hydroxy-5-oxo-1H-pyrrole-3-acetic acid involves its interaction with various molecular targets and pathways. It may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it has been studied for its aldose reductase inhibitory activity, which is relevant in the context of diabetic complications .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound belongs to a broader class of oxo-pyrrole and oxo-pyrrolidine carboxylic acids. Key structural analogs include:

Compound Name Structural Features Implications
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Pyrrolidine core, methyl at N1, carboxylic acid at C3 Enhanced metabolic stability due to methyl group; used in peptide synthesis.
(4aR)-1-[(3-Chloro-4-phenylmethoxyphenyl)methyl]-4-hydroxy-4a-methyl-... (EP 4,374,877 A2) Chloro, phenylmethoxy substituents; esterified carboxylic acid Improved lipophilicity; potential kinase inhibition activity.
Benzimidazole-oxadiazole derivatives Benzimidazole core fused with oxadiazole; trifluoromethyl groups High bioavailability; targets inflammatory pathways.

Key Observations :

  • Substituent Effects : The target compound’s diphenyl groups may enhance aromatic stacking interactions compared to methyl or halogenated analogs .
  • Acidic Moieties : The free acetic acid group (vs. esterified forms in patents) could improve water solubility but reduce membrane permeability .

Physicochemical and Pharmacokinetic Properties

While explicit data (e.g., logP, solubility) for the target compound is unavailable, inferences can be drawn:

  • Stability : The diketone moiety may confer susceptibility to hydrolysis compared to saturated pyrrolidine derivatives (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid) .

Research Findings and Methodologies

Structural Characterization Tools

  • SHELX Suite : Used for crystallographic refinement of small molecules and macromolecules, critical for confirming the target compound’s stereochemistry .
  • Mercury CSD : Enables visualization of crystal packing and intermolecular interactions (e.g., hydrogen bonding via the hydroxyl group) .

Database Mining

The Materials Module in Mercury facilitates comparison of interaction motifs (e.g., π-π stacking in diphenyl derivatives) across structural analogs .

Biological Activity

2,5-Dihydro-1,2-diphenyl-4-hydroxy-5-oxo-1H-pyrrole-3-acetic acid is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C19H17NO4
  • Molecular Weight : 323.34 g/mol

This compound belongs to the pyrrole family, which is known for its biological significance.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrrole compounds exhibit significant antibacterial properties. The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .

Table 1: Antibacterial Activity of Pyrrole Derivatives

CompoundBacterial StrainMIC (mg/mL)
Compound AStaphylococcus aureus0.0039
Compound BEscherichia coli0.025

Antifungal Activity

The compound also exhibited antifungal activity against Candida albicans and other fungal strains. The antifungal efficacy was assessed through in vitro assays, showing promising results with MIC values indicating effective inhibition of fungal growth .

Table 2: Antifungal Activity

CompoundFungal StrainMIC (mg/mL)
Compound ACandida albicans0.0048
Compound BFusarium oxysporum0.039

The biological activity of this compound is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways in fungi. The presence of hydroxyl and carbonyl functional groups in its structure enhances its reactivity and interaction with biological targets.

Case Studies

A notable study investigated the effects of this compound on various cancer cell lines. Results indicated that it inhibited cell proliferation in a dose-dependent manner, suggesting potential anticancer properties . Further research is warranted to elucidate the specific pathways involved.

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